molecular formula C10H18N2O2S B2793455 N-(oxan-4-yl)thiomorpholine-4-carboxamide CAS No. 2097900-52-0

N-(oxan-4-yl)thiomorpholine-4-carboxamide

Cat. No. B2793455
CAS RN: 2097900-52-0
M. Wt: 230.33
InChI Key: HLQDTVLEBSHJRP-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)thiomorpholine-4-carboxamide, also known as OTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiomorpholine derivatives, which are known for their diverse biological activities. OTM has been found to exhibit promising results in various preclinical studies, making it a potential candidate for further investigation.

Scientific Research Applications

Medicinal Chemistry Applications

Research in medicinal chemistry has explored derivatives of thiomorpholine and oxoquinazolin as potent biological agents. For instance, the study by Dige et al. (2019) focused on the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives as potent tyrosinase inhibitors, showcasing the compound's potential in medicinal applications such as treating hyperpigmentation disorders (Dige et al., 2019). Similarly, compounds with a carboxamide moiety have been investigated for their antimicrobial properties, as demonstrated by Desai et al. (2011), indicating their relevance in developing new antibacterial and antifungal agents (Desai et al., 2011).

Synthesis and Chemical Properties

The synthesis and reactivity of compounds containing thiomorpholine and carboxamide groups have been extensively studied, highlighting their versatility in chemical synthesis. El‐Faham and Albericio (2008) discussed morpholine-based immonium and halogenoamidinium salts as coupling reagents in peptide synthesis, illustrating the compound's potential in facilitating complex organic syntheses (El‐Faham & Albericio, 2008). Furthermore, Dömling et al. (2009) reported on a novel Δ-thiolactone scaffold through a versatile intramolecular multicomponent reaction involving thiomorpholine, showcasing innovative routes to novel scaffolds (Dömling et al., 2009).

Material Science Applications

In material science, the incorporation of thiomorpholine units has led to the development of novel materials with specific functionalities. Ilgin et al. (2019) synthesized a hydrogel containing a thioether group for the selective support material in gold nanoparticle synthesis, demonstrating the compound's utility in catalysis and material science applications (Ilgin et al., 2019).

properties

IUPAC Name

N-(oxan-4-yl)thiomorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c13-10(12-3-7-15-8-4-12)11-9-1-5-14-6-2-9/h9H,1-8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQDTVLEBSHJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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